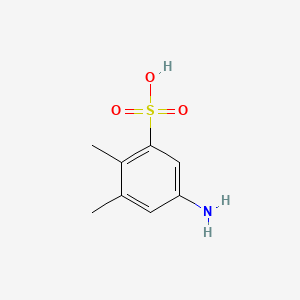

5-Amino-o-xylene-3-sulphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

50619-00-6 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

5-amino-2,3-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) |

InChI Key |

QIVCVJYFQJQEBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-o-xylene-3-sulphonic acid typically involves the sulfonation of o-xylene followed by nitration and subsequent reduction. The process can be summarized as follows:

Sulfonation: o-Xylene is treated with sulfuric acid to introduce the sulfonic acid group.

Nitration: The sulfonated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation and nitration processes, followed by catalytic hydrogenation for the reduction step. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-o-xylene-3-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Catalytic Applications

5-Amino-o-xylene-3-sulphonic acid is increasingly being utilized as a catalyst in organic reactions due to its strong acidic properties and stability. Some notable applications include:

- Synthesis of Heterocycles : The compound has been used as a catalyst in the synthesis of various heterocycles through reactions such as acetylation and amidation. Its sulfonic acid group enhances reactivity and selectivity in these transformations .

- Transesterification Reactions : It has shown efficiency in transesterification processes, particularly in biodiesel production from triglycerides. The compound's ability to facilitate esterification reactions makes it valuable for converting vegetable oils into biodiesel .

- Microwave-Assisted Reactions : The compound has been tested in microwave-assisted one-pot reactions, resulting in improved yields and shorter reaction times compared to traditional methods. This application highlights its potential for green chemistry practices, promoting sustainability in chemical synthesis .

Analytical Chemistry

In analytical chemistry, this compound is employed primarily for its utility in high-performance liquid chromatography (HPLC) and mass spectrometry (MS):

- HPLC Analysis : The compound can be effectively separated using reverse-phase HPLC techniques. Specific mobile phases containing acetonitrile and phosphoric acid have been optimized for its analysis, allowing for the detection of impurities and pharmacokinetic studies .

- Mass Spectrometry Applications : For mass spectrometry compatibility, modifications to the mobile phase (e.g., replacing phosphoric acid with formic acid) enhance the detection sensitivity of this compound during analytical procedures .

Dye Manufacturing

One of the significant applications of this compound is as an intermediate in dye production:

- Coupling Agent for Azo Dyes : The compound is utilized as a coupling agent in the synthesis of azo dyes, which are widely used in textiles and other industries. Its ability to form stable azo compounds makes it essential for producing vibrant colors with good fastness properties3.

Case Studies and Research Findings

The following table summarizes key findings from recent research on the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Amino-o-xylene-3-sulphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Aromatic System : The xylene backbone in the target compound introduces steric hindrance from methyl groups, reducing reactivity in certain substitution reactions compared to naphthalene-based analogues.

- Functional Groups: Sulphonic acids (-SO₃H) enhance water solubility and acidity compared to carboxylic acids (-COOH) in 5-aminosalicylic acid (pKa ~2.3 for -COOH vs. ~1.0 for -SO₃H).

Physicochemical Properties

| Compound | Solubility (H₂O) | Melting Point (°C) | pKa Values |

|---|---|---|---|

| This compound | >500 g/L | 220–225 (decomp.) | -SO₃H: ~1.0; -NH₂: ~4.5 |

| 4-Amino-3-hydroxynaphthalene-1-sulphonic acid | ~300 g/L | 280–285 | -SO₃H: ~0.8; -NH₂: ~3.8 |

| 5-Aminosalicylic acid | 1.2 g/L | 283–285 | -COOH: ~2.3; -NH₂: ~5.6 |

Key Observations :

- The methyl groups in o-xylene slightly reduce solubility compared to naphthalene sulphonic acids.

- 5-Aminosalicylic acid’s lower solubility stems from its carboxylic acid group, limiting its use in aqueous formulations.

Key Observations :

- Naphthalene-based sulphonic acids dominate the dye sector due to their chromophoric strength and coupling efficiency.

- 5-Aminosalicylic acid’s pharmaceutical value overshadows sulphonic acid analogues in commercial importance.

Biological Activity

5-Amino-o-xylene-3-sulphonic acid (5-AOXS) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 189.25 g/mol

- Structure : The compound features an amino group and a sulfonic acid group attached to an o-xylene backbone, which contributes to its biological activity.

Antimicrobial Properties

5-AOXS has been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance, a study indicated that derivatives of related compounds showed effective inhibition against pathogens, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research into the anticancer effects of 5-AOXS is emerging. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. For example, derivatives similar to 5-AOXS have shown promising results in inhibiting tumor cell proliferation in laboratory settings .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonic acid derivatives, including 5-AOXS, against Gram-positive and Gram-negative bacteria. The results indicated that 5-AOXS had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacteria Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Reference Antibiotic | 16 | Escherichia coli |

Study 2: Anticancer Potential

In another investigation, the cytotoxic effects of 5-AOXS were assessed on human cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 0 | 100 | HeLa |

| 10 | 75 | HeLa |

| 50 | 40 | HeLa |

The biological activity of 5-AOXS is thought to be mediated through several mechanisms:

- Oxidative Stress Induction : The compound may enhance reactive oxygen species (ROS) production, leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : It has been suggested that 5-AOXS can inhibit certain enzymes critical for bacterial survival and proliferation, contributing to its antibacterial effects .

- Cell Signaling Modulation : Research indicates that it may modulate key signaling pathways involved in cell growth and apoptosis, particularly in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-o-xylene-3-sulphonic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sulfonation and amination of o-xylene derivatives. Key steps include:

- Sulfonation : Use concentrated sulfuric acid at 80–100°C to introduce the sulfonic acid group. Excess acid must be neutralized with NaOH to prevent side reactions .

- Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct substitution using ammonia under high pressure.

- Optimization : Monitor pH (6–7) during amination to avoid decomposition. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and sulfonic/amino group positions. D₂O exchange helps identify labile protons .

- FT-IR : Peaks at 1030–1150 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M-H]⁻ at m/z 217.02) and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for sulfonic acids) .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Sulfonic acids are generally stable in acidic conditions but may degrade in strongly alkaline media .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the aromatic amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodology :

- Systematic Validation : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for pKa determination via potentiometry) .

- Computational Modeling : Use software like COSMO-RS to predict solubility parameters and compare with experimental data .

- Meta-Analysis : Review class-specific data for sulfonated aromatic amines to identify trends (e.g., lower solubility in polar aprotic solvents) .

Q. What computational approaches are suitable for studying the reactivity of this compound in catalytic or biological systems?

- Methodology :

- DFT Calculations : Model electron density maps to predict sites for electrophilic substitution (e.g., sulfonic acid group as a directing group) .

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., proteins) to assess binding affinity and solvation effects .

- Docking Studies : Use AutoDock Vina to explore interactions with enzymes like sulfotransferases for mechanistic insights .

Q. How can researchers design experiments to investigate the compound’s interactions with biomolecules (e.g., proteins, DNA)?

- Methodology :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to quantify binding .

- Circular Dichroism (CD) : Monitor conformational changes in DNA or proteins upon binding .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .

Q. What strategies are recommended for designing degradation studies to identify byproducts and environmental fate?

- Methodology :

- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ or Fenton’s reagent and analyze by LC-MS/MS for degradation pathways .

- Microbial Degradation : Use activated sludge models to assess biodegradation kinetics and metabolite formation .

- Ecotoxicity Assays : Test degradation products on model organisms (e.g., Daphnia magna) to evaluate environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.